5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole
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Overview
Description
5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole is a complex organic compound that features a tetrazole ring, a nitrophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole typically involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with propargyl bromide to form 4-nitrophenylpropargyl ether. This intermediate is then subjected to a thiol-ene reaction with phenylthiol to yield the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives depending on the substituent used.
Scientific Research Applications
5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to interact with biological receptors. The phenyl group contributes to the compound’s hydrophobic interactions with target proteins, facilitating its binding and activity .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-tetrazole: Lacks the nitrophenyl and sulfanyl groups, making it less versatile in chemical reactions.
2-Phenyl-2H-tetrazole: Similar structure but without the nitrophenyl group, resulting in different reactivity and applications.
4-Nitrophenyl-2H-tetrazole:
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
190123-10-5 |
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Molecular Formula |
C16H13N5O2S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-[2-(4-nitrophenyl)prop-2-enylsulfanyl]-2-phenyltetrazole |
InChI |
InChI=1S/C16H13N5O2S/c1-12(13-7-9-15(10-8-13)21(22)23)11-24-16-17-19-20(18-16)14-5-3-2-4-6-14/h2-10H,1,11H2 |
InChI Key |
VRXKKEOXDCAOAA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSC1=NN(N=N1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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